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Compound of Interest

Compound Name: Stevia Powder

Cat. No.: B7908634 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Stevia (Stevia rebaudiana), a natural, non-caloric sweetener, is widely used in the

food and pharmaceutical industries.[1] While primarily known for its sweetness, stevia may also

possess secondary technological properties, such as acting as an emulsifying agent.[1]

Emulsifiers are crucial for the formation and stabilization of emulsions, which are mixtures of

two immiscible liquids like oil and water.[2][3] The ability of a substance to act as an emulsifier

is vital in various product formulations, including creams, lotions, and functional foods. This

document provides a detailed protocol for determining the emulsifying capacity of stevia
powder by measuring its Emulsifying Activity Index (EAI) and Emulsion Stability Index (ESI).

Principle of the Method: The emulsifying capacity of stevia powder is evaluated by its ability to

form and stabilize an oil-in-water (o/w) emulsion. The method involves creating an emulsion

with a known concentration of stevia powder and oil. The emulsifying activity is determined by

measuring the turbidity of the emulsion immediately after formation. Turbidity is proportional to

the number and size of the oil droplets, indicating the interfacial area stabilized by the stevia
powder. Emulsion stability is assessed by measuring the change in turbidity after a set period,

which reflects the emulsion's resistance to destabilization processes like creaming and

coalescence.[4][5]

Experimental Protocol
1. Materials and Equipment:
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Materials:

Stevia powder (test sample)

Vegetable oil (e.g., soybean, corn, or sunflower oil; consistency in oil type is critical for

comparative results)

Sodium Dodecyl Sulfate (SDS), 0.1% (w/v) solution

Distilled or deionized water

Sodium hydroxide (NaOH) 0.1 M and Hydrochloric acid (HCl) 0.1 M for pH adjustment

Equipment:

High-speed homogenizer (e.g., IKA, Omni Mixer)

UV-Vis Spectrophotometer

Analytical balance (± 0.001 g)

pH meter

Magnetic stirrer and stir bars

Glass beakers (100 mL, 250 mL)

Volumetric flasks and pipettes

Glass test tubes or centrifuge tubes

Cuvettes (1 cm path length)

Stopwatch

2. Procedure:

Step 2.1: Preparation of Stevia Dispersion
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Accurately weigh 1.0 g of stevia powder using an analytical balance.

Transfer the powder to a 250 mL beaker containing 100 mL of distilled water to create a 1%

(w/v) dispersion.

Place the beaker on a magnetic stirrer and stir for 30 minutes at room temperature to ensure

complete dispersion.

Measure the pH of the dispersion using a calibrated pH meter. Adjust the pH to 7.0 using 0.1

M NaOH or 0.1 M HCl as needed. This step is crucial as pH can significantly influence

emulsifying properties.[4]

Record the final volume of the dispersion after pH adjustment.

Step 2.2: Emulsion Formation

Transfer 60 mL of the prepared stevia dispersion into a 100 mL beaker.

Add 20 mL of the selected vegetable oil to the dispersion.[4]

Insert the probe of the high-speed homogenizer into the mixture, ensuring the tip is

positioned at the oil-water interface.[6]

Homogenize the mixture for 1 minute at 10,000 rpm to form a uniform emulsion.[5]

Step 2.3: Determination of Emulsifying Activity Index (EAI)

Immediately after homogenization (t=0), start the stopwatch.

Quickly pipette 50 µL of the freshly formed emulsion from the bottom of the beaker.

Dispense the aliquot into a test tube containing 5 mL of 0.1% (w/v) SDS solution. The SDS

solution prevents droplet coalescence during measurement.

Gently vortex or invert the test tube several times to ensure the sample is thoroughly mixed.

Set the spectrophotometer to a wavelength of 500 nm. Use the 0.1% SDS solution as the

blank to zero the instrument.
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Transfer the diluted emulsion to a cuvette and measure the absorbance (A₀). Record this

value.

Step 2.4: Determination of Emulsion Stability Index (ESI)

Allow the original emulsion in the beaker to stand undisturbed at room temperature for

exactly 10 minutes.

After 10 minutes have elapsed (t=10), pipette another 50 µL aliquot from the bottom of the

beaker.

Dilute the sample in 5 mL of 0.1% SDS solution, following the same procedure as in Step

2.3.

Measure the absorbance (A₁₀) at 500 nm using the spectrophotometer. Record this value.

3. Calculations:

3.1 Emulsifying Activity Index (EAI) Calculate the EAI, which represents the interfacial area

stabilized per gram of stevia powder, using the formula proposed by Pearce and Kinsella

(1978):[4]

EAI (m²/g) = (2 × 2.303 × A₀ × DF) / (c × φ × L × 10000)

A₀: Absorbance at 500 nm at time t=0.

DF: Dilution factor (In this protocol, 5.05 mL / 0.05 mL = 101).

c: Concentration of stevia powder in the aqueous phase (g/mL). For this protocol, it is

0.01 g/mL.

φ: Oil volume fraction (volume of oil / total volume). For this protocol, it is 20 mL / 80 mL =

0.25.[4]

L: Path length of the cuvette in cm (typically 1 cm).

3.2 Emulsion Stability Index (ESI) Calculate the ESI, which indicates the stability of the

emulsion over time, using the following formula:[4]
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ESI (min) = (A₀ × Δt) / (A₀ - A₁₀)

A₀: Absorbance at 500 nm at time t=0.

A₁₀: Absorbance at 500 nm at time t=10 min.

Δt: Time interval in minutes (10 min).

Data Presentation
Quantitative results from the experiments should be summarized in a table for clear

comparison. This is especially useful when testing different concentrations of stevia powder or

varying experimental conditions like pH or oil type.

Table 1: Emulsification Properties of Stevia Powder

Sample ID
Stevia
Conc. (w/v)

pH
Oil Volume
Fraction

EAI (m²/g) ESI (min)

Stevia_Test_

1
1.0% 7.0 0.25

[Calculated

Value]

[Calculated

Value]

Stevia_Test_

2
2.0% 7.0 0.25

[Calculated

Value]

[Calculated

Value]

Control (No

Stevia)
0.0% 7.0 0.25

[Calculated

Value]

[Calculated

Value]

Visualization
Experimental Workflow Diagram:
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Step 3: EAI Determination Step 4: ESI Determination

Step 1: Prepare Stevia Dispersion
(1g Stevia in 100mL H₂O, adjust pH to 7.0)

Step 2: Form Emulsion
(60mL Dispersion + 20mL Oil)

Homogenize
(1 min @ 10,000 rpm)

Take Aliquot at t=0 Wait 10 minutes

Dilute in 0.1% SDS

Measure Absorbance (A₀) at 500 nm

Calculate EAI

Calculate ESI

Take Aliquot at t=10

Dilute in 0.1% SDS

Measure Absorbance (A₁₀) at 500 nm

Click to download full resolution via product page

Caption: Workflow for determining emulsification capacity.
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Interpretation of Results:

Emulsifying Activity Index (EAI): A higher EAI value indicates that the stevia powder is more

effective at creating a large oil-water interfacial area, suggesting it can form emulsions with

smaller droplets. This points to a better capacity to form an emulsion.

Emulsion Stability Index (ESI): A higher ESI value signifies greater emulsion stability. It

means the emulsion's turbidity changes less over time, indicating the stevia powder is
effective at preventing droplet coalescence and creaming.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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